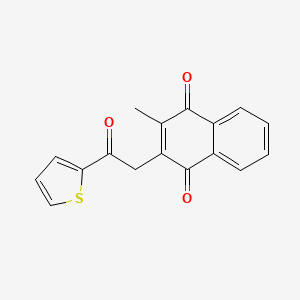

2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

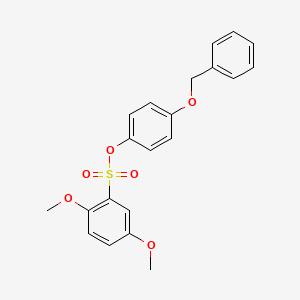

2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone is a chemical compound with the molecular formula C17H12O3S . It has a molecular weight of 296.34 .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone consists of a naphthoquinone moiety, a thiophene ring, and a 2-oxo-2-ethyl group .Scientific Research Applications

Antibacterial and Modulatory Activity : 2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone derivatives have been investigated for their antibacterial and modulatory activities. These derivatives showed potential when combined with antibiotics like gentamicin and amikacin, suggesting they could be used to combat bacterial resistance and reduce side effects of antibiotics (Figueredo et al., 2020).

Cytotoxicity Evaluation in Cancer Research : Derivatives of this compound have been evaluated for cytotoxic effects against various tumor cell lines, including lung, ovarian, melanoma, CNS, and colon cancers. Some derivatives showed potent activity against all tested cell lines, indicating potential for development in cancer therapeutics (Hyun-Jung Lee et al., 2003).

Chemosensor Abilities : Specific derivatives of 2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone have been synthesized and studied for their chemosensor abilities towards transition metal ions like nickel and copper. This research could have implications in developing new materials or methods for detecting and measuring metal ions (Patil et al., 2017).

Synthesis Methodology : Research has been conducted on green and convenient methods for synthesizing derivatives of this compound. These methods emphasize high yield, short reaction time, and eco-friendly catalysts, which are important for sustainable chemistry practices (Zhijie Fu et al., 2016).

Photolabile Protection Research : Studies have been done on using derivatives of 2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone for photolabile protection of alcohols, phenols, and carboxylic acids. This can be useful in photochemical applications where controlled release of substances is required (Kulikov et al., 2008).

Safety and Hazards

The safety data sheet for 2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to not breathe dust/fume/gas/mist/vapours/spray, not to eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-methyl-3-(2-oxo-2-thiophen-2-ylethyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3S/c1-10-13(9-14(18)15-7-4-8-21-15)17(20)12-6-3-2-5-11(12)16(10)19/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVELRLRVXCMVJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)

![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)

![Diethyl 5-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2355535.png)